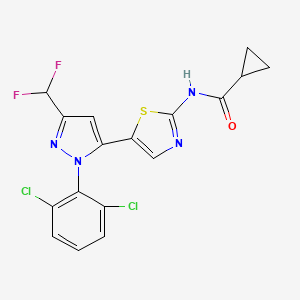

N-(5-(1-(2,6-二氯苯基)-3-(二氟甲基)-1H-吡唑-5-基)噻唑-2-基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS-3 is a potent inhibitor of activated LIM domain kinases LIMK1 and LIMK2 (IC50s = 5 and 6 nM, respectively). It is used to study the role of activated LIMK isoforms in the signaling of Rho family GTPases to cytoskeletal proteins, including cofilin and tubulin.

BMS-3 is a LIM kinase 1 (LIMK1) inhibitor. LIMK inhibition with 1 μM BMS-3 damaged MTOC protein localisation to spindle poles, undermined the formation and positioning of functional MTOC and thus disrupted spindle formation and chromosome alignment. These effects were phenocopied by microinjection of LIMK1 antibody into mouse oocytes. LIM kinase 1 (LIMK1) activity is essential for cell migration and cell cycle progression.

科学研究应用

抗菌剂:该化合物的类似物显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌,同时对哺乳动物 Vero 细胞系无细胞毒性 (Palkar 等人,2017).

结构表征:已经合成并表征了化学结构略有不同的同构类似物,表明在制药和化学研究中具有多种应用潜力 (Kariuki,Abdel-Wahab 和 El‐Hiti,2021).

抗癌和抗菌活性:一些衍生物表现出显着的抗癌和抗菌活性。已经进行了分子对接研究以了解它们与不同蛋白质的相互作用,表明它们作为治疗剂的潜力 (Viji 等人,2020).

抗肿瘤活性:已经合成并评估了某些与该化合物相关的吡唑衍生物对各种人肿瘤细胞系的抗肿瘤活性,在癌症研究中显示出显着的潜力 (Mohareb,El-Sayed 和 Abdelaziz,2012).

研究化学表征:该化合物及其异构体已被鉴定和表征为研究化学品,其合成、分析表征和潜在药理活性是研究的主题 (McLaughlin 等人,2016).

分子对接和量子化学计算:进一步的研究包括分子对接和量子化学计算,增强了我们对分子水平的生物效应和相互作用的理解 (Viji 等人,2020).

抗菌剂:该化合物的某些衍生物已显示出有效的抗菌特性,表明它们在治疗细菌和真菌感染中具有潜在用途 (Ragavan,Vijayakumar 和 Kumari,2010).

作用机制

Target of Action

BMS-3 primarily targets LIM kinases (LIMK1 and LIMK2) . LIM kinases are crucial regulators of actin dynamics, playing a significant role in cell migration, division, and morphology .

Mode of Action

BMS-3 acts as a potent inhibitor of LIMK1 and LIMK2, with IC50s of 5 nM and 6 nM respectively . By inhibiting these kinases, BMS-3 disrupts actin dynamics, leading to changes in cell behavior .

Biochemical Pathways

The inhibition of LIMK1 and LIMK2 by BMS-3 affects the actin cytoskeleton, a critical component of cellular structure and movement . This disruption can lead to a dose-dependent reduction in cell count and induce mitotic arrest .

Result of Action

BMS-3’s inhibition of LIMK1 and LIMK2 leads to changes in cell behavior, including a reduction in cell count and the induction of mitotic arrest . This suggests that BMS-3 could potentially be used to control the growth of certain types of cells, such as cancer cells .

属性

IUPAC Name |

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGGBHCJSAEIAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2F2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)cyclopropanecarboxamide | |

Q & A

Q1: What is the primary metabolic pathway of 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1)?

A1: In vitro and in vivo studies identified CYP3A4 as the primary enzyme responsible for metabolizing BMS-1. This led to rapid metabolic clearance and significant inter-animal variability in cynomolgus monkeys. []

Q2: How does the fluorinated analog, 2-{butyryl-[2′-(4-fluoro-5-methyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-3), address the metabolic limitations of BMS-1?

A2: Replacing the 4-methyl group on the isoxazole ring of BMS-1 with fluorine (yielding BMS-3) resulted in two key improvements:

Q3: What is the role of cyclin-dependent kinase (CDK) activity in the viability of neutrophils?

A3: High-throughput live-cell imaging revealed that mouse and human neutrophil viability is highly dependent on CDK activity. This finding highlights CDK as a potential therapeutic target in leukemia. []

Q4: How does the kinase inhibitor BMS-3 compare to cytotoxic drugs in terms of their effect on neutrophils and hematopoietic progenitor cells?

A4: Unlike most cytotoxic drugs, which show limited impact on neutrophil viability while remaining toxic to hematopoietic progenitor cells, BMS-3 demonstrated the potential to induce apoptosis in leukemic cell lines while sparing primary mouse and human neutrophils. []

Q5: What is the significance of Mcl-1 in neutrophil sensitivity to CDK inhibition?

A5: The study found that Mcl-1 haploinsufficiency sensitized neutrophils to CDK inhibition, indicating that Mcl-1 is a direct target of CDK inhibitors like BMS-3. []

Q6: What is the primary function of the BMS-3 Radiometer blood gas analyzer in the context of these studies?

A6: The BMS-3 Radiometer blood gas analyzer served as a reference instrument for measuring blood gas parameters (pH, pCO2, pO2) in various experimental settings. [, , ]

Q7: How was the BMS-3 blood gas analyzer used to evaluate the Gas-STAT fluorescence sensor system?

A7: The study compared the performance of the Gas-STAT fluorescence sensors for continuous blood gas monitoring during cardiopulmonary bypass and hypothermia against the BMS-3, used as a reference standard for discrete blood sample analysis. []

Q8: How did researchers address the temperature sensitivity of the BMS-3 blood gas analyzer during evaluation of the Gas-STAT system?

A8: Since the Gas-STAT measured blood gas parameters at the actual blood temperature within the extracorporeal circuit, researchers interpolated reference measurements obtained from the BMS-3 at fixed temperatures (25°C and 37°C) to match the Gas-STAT's temperature for accurate comparison. []

Q9: What physiological parameters were measured using the BMS-3 blood gas analyzer in the study on neonatal lambs during hypothermia?

A9: The BMS-3 blood gas analyzer was used to assess acid-base balance in neonatal lambs subjected to hypothermia, specifically measuring blood pH and pCO2. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

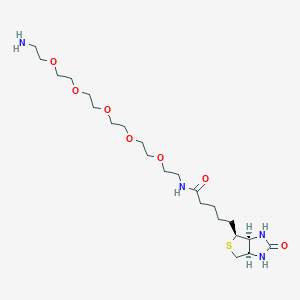

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B606158.png)

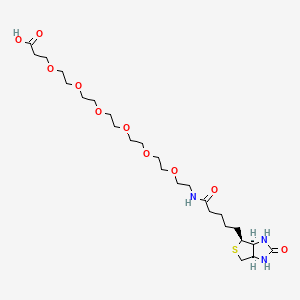

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)